molecular formula C10H10BrFO2 B12852023 Methyl 2-(bromomethyl)-3-fluorophenylacetate

Methyl 2-(bromomethyl)-3-fluorophenylacetate

Cat. No.: B12852023
M. Wt: 261.09 g/mol
InChI Key: GZDWXFWXEMGFKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(bromomethyl)-3-fluorophenylacetate is an organic compound with the molecular formula C10H10BrFO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromomethyl group at the 2-position and a fluorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(bromomethyl)-3-fluorophenylacetate typically involves the bromination of methyl 3-fluorophenylacetate. One common method includes the reaction of methyl 3-fluorophenylacetate with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl derivative.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(bromomethyl)-3-fluorophenylacetate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, or sodium alkoxide, often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed:

    Nucleophilic Substitution: Substituted phenylacetates with various functional groups.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Methyl-substituted phenylacetates.

Scientific Research Applications

Methyl 2-(bromomethyl)-3-fluorophenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(bromomethyl)-3-fluorophenylacetate depends on its specific application. In general, the bromomethyl group can act as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations. The fluorine atom can influence the compound’s reactivity and stability through electronic effects, potentially enhancing its biological activity.

Comparison with Similar Compounds

    Methyl 2-bromoacetate: Similar in structure but lacks the fluorine atom, leading to different reactivity and applications.

    Methyl 2-(bromomethyl)benzoate: Contains a benzoate group instead of a phenylacetate group, resulting in different chemical properties.

    Methyl 2-(chloromethyl)-3-fluorophenylacetate:

Uniqueness: Methyl 2-(bromomethyl)-3-fluorophenylacetate is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

methyl 2-[2-(bromomethyl)-3-fluorophenyl]acetate

InChI

InChI=1S/C10H10BrFO2/c1-14-10(13)5-7-3-2-4-9(12)8(7)6-11/h2-4H,5-6H2,1H3

InChI Key

GZDWXFWXEMGFKH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C(=CC=C1)F)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.